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Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically

dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R), also

known as c-Fms, for their survival, proliferation, and differentiation.[1][2][3] Inhibition of CSF1R

presents a powerful and widely used method for the specific depletion of microglia in both in

vivo and in vitro models. This technique has become invaluable for studying the diverse roles of

microglia in CNS health and disease.

This document provides a detailed protocol for microglia depletion using a potent and selective

CSF1R inhibitor. While the user specified "c-Fms-IN-6," this appears to be a non-standard

nomenclature. Therefore, this protocol will focus on PLX5622, a well-characterized, brain-

penetrant, and orally bioavailable CSF1R inhibitor extensively documented in the scientific

literature for its high efficacy in microglia depletion.[2][3] The principles and methods outlined

here are broadly applicable to other selective CSF1R inhibitors.

Mechanism of Action
CSF1R is a receptor tyrosine kinase that, upon binding its ligands, primarily CSF-1 (colony-

stimulating factor 1) and IL-34 (interleukin-34), dimerizes and autophosphorylates its

intracellular tyrosine kinase domains. This phosphorylation event initiates a downstream

signaling cascade involving pathways such as PI3K/Akt and MAPK/ERK, which are crucial for
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promoting microglial survival and proliferation. Small molecule inhibitors like PLX5622 act as

ATP-competitive inhibitors, binding to the kinase domain of CSF1R and preventing its

autophosphorylation, thereby blocking the downstream signaling and leading to microglial

apoptosis.[4]

Quantitative Data on Microglia Depletion with
PLX5622
The efficacy of PLX5622 in depleting microglia is dependent on the dose and duration of

administration. The following tables summarize quantitative data from various studies.

Table 1: In Vivo Microglia Depletion in Mice with PLX5622 Administered in Chow

Mouse
Strain

Dose (ppm
in chow)

Duration
Brain
Region

Percent
Depletion

Reference

C57BL/6J 1200 7 days Whole Brain ~95% [5]

C57BL/6 1200 3 days Whole Brain ~80% [6]

C57BL/6 1200 21 days

Cortex,

Striatum,

Cerebellum,

Hippocampus

~99% [6]

5xFAD 1200 28 days CNS Not specified [6]

Wild-type 300 Not specified
Adult Murine

Brain
~40% [7]

Wild-type 1200 Not specified
Adult Murine

Brain
~80% [7]

Table 2: In Vivo Microglia Depletion in Rats with PLX5622 Administered via Intraperitoneal

Injection
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Rat Age
Dose
(mg/kg)

Frequency Duration
Percent
Depletion

Reference

Neonatal 50 Once daily 3 days 80-90% [6][8]

Neonatal 50 Once daily 7 days >90% [6][8]

Neonatal 50 Once daily 14 days >96% [6][8]

Adult 50 Twice daily 3 days 80-90% [6][8]

Adult 50 Twice daily 7 days >90% [6][8]

Adult 50 Twice daily 14 days >96% [6][8]

Experimental Protocols
Protocol 1: In Vivo Microglia Depletion in Mice using
PLX5622-Formulated Chow
This is the most common and non-invasive method for microglia depletion in mice.

Materials:

PLX5622-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow). This can be

custom ordered from commercial suppliers like Research Diets.

Control chow (AIN-76A without PLX5622).

Experimental animals (mice).

Procedure:

House mice in their home cages with ad libitum access to standard chow and water.

For the treatment group, replace the standard chow with the PLX5622-formulated chow.

For the control group, replace the standard chow with the control chow.
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Provide ad libitum access to the respective chow and water for the desired duration (e.g., 7-

21 days for >90% depletion).[2][6]

Monitor the health and body weight of the animals regularly.

At the end of the treatment period, proceed with tissue collection for analysis.

Protocol 2: In Vivo Microglia Depletion in Rats using
Intraperitoneal (IP) Injection of PLX5622
This method allows for more precise dosing.

Materials:

PLX5622 powder.

Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 in

sterile water, or 5% DMSO and 20% Kolliphor RH40 in 0.01 M PBS).[6][8]

Sterile syringes and needles.

Experimental animals (rats).

Procedure:

Prepare the PLX5622 dosing suspension in the chosen vehicle. A common preparation

involves dissolving PLX5622 in DMSO first and then adding the other components.[6]

Administer the PLX5622 suspension via IP injection at the desired dose (e.g., 50 mg/kg).

For the control group, administer an equivalent volume of the vehicle solution.

Follow the appropriate injection frequency based on the age of the animals (e.g., once daily

for neonates, twice daily for adults).[6][8]

Continue the treatment for the desired duration (e.g., 7-14 days).

Monitor the animals for any adverse effects.
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Proceed with tissue collection at the end of the treatment period.

Protocol 3: Immunohistochemical (IHC) Staining for
Microglia using Iba1
This protocol is for visualizing and quantifying microglia in brain sections.

Materials:

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Sucrose solutions (e.g., 20% and 30% in PBS).

Optimal cutting temperature (OCT) compound.

Cryostat or microtome.

Blocking solution (e.g., 1% BSA, 0.3% Triton X-100 in PBS).[9]

Primary antibody: Rabbit anti-Iba1 (e.g., Wako 019-19741) diluted 1:1000 in blocking

solution.[9][10]

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488 goat anti-

rabbit) diluted in blocking solution.

Nuclear counterstain (e.g., DAPI).

Mounting medium.

Microscope slides.

Procedure:

Tissue Preparation:

Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by

4% PFA.[5]
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Post-fix the brain in 4% PFA overnight at 4°C.

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it

sinks.

Embed the brain in OCT compound and freeze.

Cut 20-50 µm thick sections using a cryostat.[9]

Staining:

Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[9]

Incubate sections in blocking solution for 1-2 hours at room temperature.[9]

Incubate sections with the primary antibody (anti-Iba1) overnight at 4°C.[9]

Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[9]

Incubate sections with the secondary antibody for 1-2 hours at room temperature,

protected from light.[9]

Wash sections three times for 5 minutes each in PBS.

Counterstain with DAPI for 5-10 minutes.

Mount sections on slides with mounting medium.

Imaging and Analysis:

Visualize the stained sections using a fluorescence or confocal microscope.

Quantify the number of Iba1-positive cells in different brain regions.

Protocol 4: Flow Cytometry for Microglia Quantification
This protocol allows for the quantification of microglia from whole brain or specific brain

regions.
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Materials:

Dissection tools.

Enzymatic digestion solution (e.g., Accutase).[11]

Myelin removal solution (e.g., Percoll gradient or myelin removal beads).[11][12]

FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA).

Fc block (e.g., anti-CD16/32).

Fluorescently conjugated antibodies:

CD11b (e.g., APC-Cy7)

CD45 (e.g., PE-Cy7)

Viability dye (e.g., 7-AAD).

Flow cytometer.

Procedure:

Single-Cell Suspension Preparation:

Dissect the brain region of interest in ice-cold HBSS.

Mechanically dissociate the tissue.

Perform enzymatic digestion (e.g., with Accutase) according to the manufacturer's

instructions.

Pass the cell suspension through a 70 µm cell strainer.

Myelin Removal:

Perform myelin removal using a Percoll gradient or myelin removal beads to enrich for the

leukocyte population.[11][12]
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Staining:

Resuspend the cell pellet in FACS buffer.

Block Fc receptors with Fc block for 10-15 minutes on ice.

Add the antibody cocktail (CD11b, CD45) and incubate for 30 minutes on ice, protected

from light.

Wash the cells with FACS buffer.

Resuspend the cells in FACS buffer containing a viability dye.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on live, single cells.

Identify microglia as the CD11b-positive, CD45-intermediate population

(CD11b+/CD45int).[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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